molecular formula C20H19N5O4S2 B2490457 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 391869-19-5

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2490457
CAS No.: 391869-19-5
M. Wt: 457.52
InChI Key: OROPTGWNLKJMBG-UHFFFAOYSA-N
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Description

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H19N5O4S2 and its molecular weight is 457.52. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

N-(5-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide, a derivative of 1,3,4-thiadiazole, has been explored for its potential as an anticonvulsant. Researchers at NUPh developed methods for the substance's identification and quantitative determination, important for its standardization in medical applications. This compound exhibited significant anticonvulsive activity in a pentylentetrazole model of seizure, outperforming the classic drug "Depakin" (Sych et al., 2018).

Anticancer and Antimicrobial Applications

Several studies have shown that derivatives of 1,3,4-thiadiazole, which include the compound of interest, demonstrate promising biological activities. This includes anticancer, antimicrobial, and anti-inflammatory effects. For instance, certain derivatives were found to have notable antimicrobial activity against various pathogens, and some compounds exhibited cytotoxicity against cancer cell lines, offering potential in chemotherapy (Ameen & Qasir, 2017), (Gür et al., 2020).

Antileishmanial Activity

Compounds with a 1,3,4-thiadiazole structure have also been investigated for their antileishmanial activity. These compounds were evaluated against the promastigote form of Leishmania major, with some showing significant activity. This highlights the potential use of these compounds in treating leishmaniasis, a tropical disease caused by the Leishmania parasite (Tahghighi et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to exert its effects .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-11-7-8-12(2)15(9-11)21-17(26)10-30-20-24-23-19(31-20)22-18(27)14-5-4-6-16(13(14)3)25(28)29/h4-9H,10H2,1-3H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROPTGWNLKJMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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